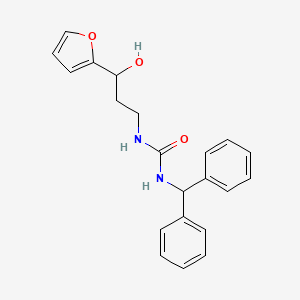

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea

Description

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic urea derivative characterized by a benzhydryl group (two phenyl rings attached to a central carbon) and a hydroxypropyl side chain substituted with a furan-2-yl moiety.

Properties

IUPAC Name |

1-benzhydryl-3-[3-(furan-2-yl)-3-hydroxypropyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-18(19-12-7-15-26-19)13-14-22-21(25)23-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,20,24H,13-14H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYBESCJNLJHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea typically involves the following steps:

Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

Introduction of the Furan Ring: The furan ring can be incorporated via a coupling reaction with a furan derivative, such as furan-2-carboxylic acid.

Hydroxypropyl Urea Formation: The final step involves the reaction of the benzhydryl-furan intermediate with a hydroxypropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzhydryl group can be reduced to a benzyl group under suitable conditions.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The hydroxypropyl urea moiety may form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general urea chemistry and the structural features of related compounds, a hypothetical comparison can be outlined using principles of medicinal chemistry and molecular design:

Key Structural and Functional Differences

Hypothetical Analysis

Hydrogen Bonding : The hydroxyl and urea groups may enable strong hydrogen-bond interactions with biological targets, similar to hydroxyurea derivatives used in sickle cell disease .

Furan vs. Benzofuran : The furan-2-yl group offers a smaller aromatic system compared to benzofuran-containing analogs (e.g., ’s compound), possibly altering binding affinity or metabolic stability.

Research Findings and Data Gaps

No experimental data (e.g., IC50, toxicity, or pharmacokinetics) for this compound are available in the provided evidence. Further studies would be required to:

- Compare its enzymatic inhibition profile with hydroxyurea-based drugs.

- Evaluate the role of the benzhydryl group in target selectivity.

- Assess metabolic stability of the furan moiety in vivo.

Biological Activity

1-Benzhydryl-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by three primary functional groups:

- Benzhydryl group : A bulky hydrophobic moiety that can enhance the compound's interaction with biological targets.

- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and potential biological interactions.

- Hydroxypropyl urea moiety : This provides hydrogen bonding capabilities, which may influence biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- The benzyl group may engage in hydrophobic interactions with protein pockets.

- The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

- The hydroxypropyl urea portion may form hydrogen bonds, stabilizing interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, potentially making it a candidate for developing new antibiotics.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HT-29 (Colon) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Apoptosis induction |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial potential .

- Anticancer Mechanism Investigation : In a study involving MCF-7 cells, treatment with this compound led to a significant increase in apoptotic cell populations as assessed by flow cytometry, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds, this compound shows unique biological profiles due to its specific combination of functional groups. Other compounds like 1-Benzhydrylurea derivatives lack the furan ring, which may contribute to their reduced efficacy against certain pathogens or cancer cells.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-Benzhydrylurea | Moderate | Low |

| 1-Benzhydryl-3-(furan-2-yl)urea | High | Moderate |

| 1-Benzhydryl-3-(thienyl)urea | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.